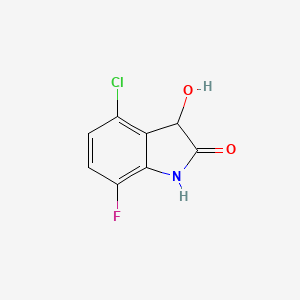![molecular formula C13H22N2O2 B13215087 2-Methyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13215087.png)
2-Methyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol: is a complex organic compound with the following IUPAC name: (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol . Let’s break down its structure:
- The cyclohexane ring contains a hydroxyl group (-OH) attached to the first carbon atom.
- The methyl group (CH3) is located at the fifth carbon position.
- The oxadiazole moiety (a five-membered ring containing two nitrogen atoms and one oxygen atom) is connected to the cyclohexane ring via a methylene bridge.
Preparation Methods
The synthetic routes for this compound are not widely documented, likely due to its specialized nature. industrial production methods may involve multi-step processes, including cyclization reactions and subsequent functional group modifications. Further research is needed to provide specific reaction conditions.
Chemical Reactions Analysis
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: Reduction of the ketone group can regenerate the alcohol.
Substitution: The oxadiazole ring may undergo substitution reactions.
Common Reagents: Oxidizing agents (e.g., chromic acid), reducing agents (e.g., sodium borohydride), and nucleophiles (for substitution reactions).
Major Products: The primary products depend on the specific reaction conditions and the functional group being modified.
Scientific Research Applications
This compound’s applications span various fields:
Chemistry: It serves as a building block for more complex molecules.
Biology: Researchers explore its interactions with biological systems, including potential pharmacological effects.
Medicine: Investigations focus on its therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: It may find use in fine chemicals, pharmaceuticals, or materials science.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of active research. It likely involves interactions with specific molecular targets or signaling pathways.
Comparison with Similar Compounds
While there are no direct analogs with identical structures, related compounds include:
Properties
Molecular Formula |
C13H22N2O2 |
|---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
2-methyl-1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H22N2O2/c1-9(2)12-14-11(17-15-12)8-13(16)7-5-4-6-10(13)3/h9-10,16H,4-8H2,1-3H3 |
InChI Key |
BXRASWVDZQLIFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(CC2=NC(=NO2)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



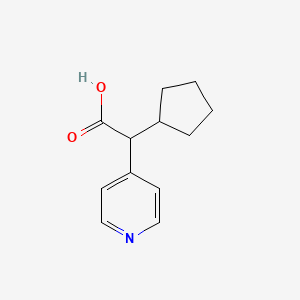
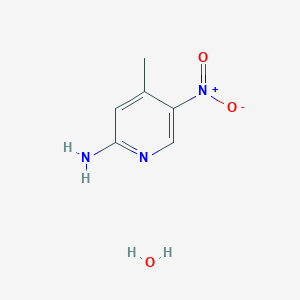
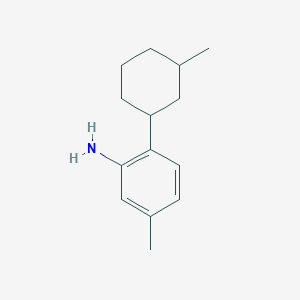
![Methyl 3-(difluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate](/img/structure/B13215024.png)

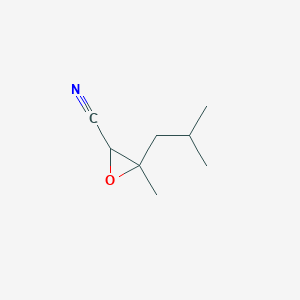
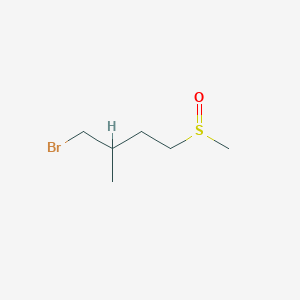
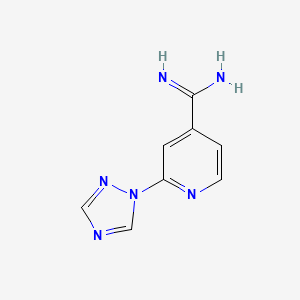
![3-Amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B13215075.png)

![tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13215091.png)
